Reduced Dopamine Transporter (DAT) Release Potency Relative to Methcathinone
2-Methylamino-1-phenyl-ethanone hydrochloride (tested as α-des-methyl MCAT) is 7.5‑fold less potent at inducing dopamine release via the human dopamine transporter (hDAT) than S(−)-methcathinone and 7.5‑fold less potent than racemic methcathinone [1]. The EC₅₀ values are 1,860 ± 90 nM for the target compound versus 240 ± 11 nM for S(−)-MCAT and 248 ± 15 nM for (±)-MCAT [1].
| Evidence Dimension | hDAT substrate activity (EC₅₀, nM) |
|---|---|
| Target Compound Data | 1,860 ± 90 nM |
| Comparator Or Baseline | S(−)-MCAT: 240 ± 11 nM; (±)-MCAT: 248 ± 15 nM; α-Methyl MCAT: 590 ± 19 nM |
| Quantified Difference | Target vs S(−)-MCAT: 7.5‑fold less potent; target vs (±)-MCAT: 7.5‑fold less potent; target vs α-Methyl MCAT: 3.2‑fold less potent |
| Conditions | Human DAT expressed in HEK293 cells; [³H]dopamine release assay; 37 °C; reported in Davies et al. 2020 |
Why This Matters
Lower DAT potency reduces the magnitude of dopaminergic stimulation, which is directly relevant for researchers seeking compounds with attenuated abuse liability or differential monoamine release profiles.
- [1] Davies RA, Baird TR, Nguyen VT, Ruiz B, Sakloth F, Eltit JM, et al. Investigation of the Optical Isomers of Methcathinone, and Two Achiral Analogs, at Monoamine Transporters and in Intracranial Self-Stimulation Studies in Rats. ACS Chemical Neuroscience. 2020;11(12):1762–1769. Table 1. View Source
